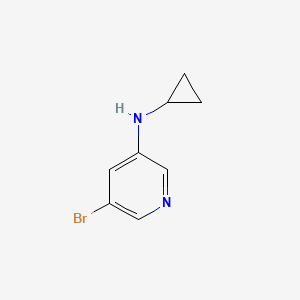
5-Bromo-N-cyclopropylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-cyclopropylpyridin-3-amine is a chemical compound with the molecular formula C8H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclopropylpyridin-3-amine typically involves the bromination of N-cyclopropylpyridin-3-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclopropylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N-cyclopropylpyridin-3-amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of N-cyclopropylpyridin-3-amine derivatives with various functional groups.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of N-cyclopropylpyridin-3-amine.
Scientific Research Applications
5-Bromo-N-cyclopropylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclopropylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can enhance the compound’s binding affinity and selectivity towards its target. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine: Similar structure but with a nitro group at the 3-position.
5-Bromo-2-methylpyridin-3-amine: Similar structure but with a methyl group at the 2-position.
N-cyclopropylpyridin-3-amine: Lacks the bromine atom.
Uniqueness
5-Bromo-N-cyclopropylpyridin-3-amine is unique due to the presence of both the bromine atom and the cyclopropyl group. The bromine atom allows for further functionalization through substitution reactions, while the cyclopropyl group enhances the compound’s stability and binding affinity in biological systems. This combination of features makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1209459-26-6 |
|---|---|
Molecular Formula |
C8H9BrN2 |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
5-bromo-N-cyclopropylpyridin-3-amine |
InChI |
InChI=1S/C8H9BrN2/c9-6-3-8(5-10-4-6)11-7-1-2-7/h3-5,7,11H,1-2H2 |
InChI Key |
AWXJVLYODIKXPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















